Metacetamol

Description

Structural Isomerism and Comparative Context with Paracetamol

Metacetamol and paracetamol share the same molecular formula (C8H9NO2) but differ in the arrangement of their atoms, specifically the position of the hydroxyl group on the benzene (B151609) ring ontosight.airesearchgate.netnsu.rursc.orgmedkoo.com. Paracetamol is 4-hydroxyacetanilide, while this compound is 3-hydroxyacetanilide medkoo.com. This positional isomerism leads to differences in their crystal structures and physical properties, such as melting point and solubility ontosight.airesearchgate.netnsu.rursc.org. The polymorphism of this compound has been a subject of investigation, with studies identifying different crystalline forms researchgate.netnsu.rursc.orgresearchgate.net. One study successfully identified and characterized a new polymorph of this compound using techniques like IR and Raman spectroscopy, UV-visible optical spectroscopy, X-ray powder and single-crystal diffraction, TGA, and DSC researchgate.netnsu.rursc.org. The properties and crystal structure of this new polymorph were compared with the previously known form and with paracetamol researchgate.netnsu.rursc.org. Research has also explored the pressure-temperature phase diagram of this compound and compared it to that of paracetamol, revealing differences in their behavior under pressure medkoo.comscience.gov. For instance, one study indicated that a polymorph of this compound is stable only under increased pressure, suggesting a monotropic system under ordinary conditions that becomes enantiotropic under pressure researchgate.netscience.gov.

The structural difference also impacts their interaction with other substances and their behavior in crystallization processes. Studies have shown that this compound can act as a structurally related impurity during the crystallization of paracetamol, influencing nucleation kinetics, crystal morphology, and product purity hep.com.cnmdpi.com. Small amounts of this compound (1–4 mol-%) were found to significantly inhibit paracetamol nucleation, extending induction time and metastable zone width hep.com.cn. Increasing this compound concentration also led to a progressive change in paracetamol crystal morphology, from tabular to columnar or even fine, fragile needles at high contamination levels hep.com.cnmdpi.com.

Historical Perspective of this compound Investigation

This compound has been investigated for a considerable period, although perhaps less extensively than its well-known isomer, paracetamol digitellinc.comxisdxjxsu.asia. Early research explored the degradation of substituted acetanilides, including 4-hydroxyacetanilide (paracetamol) and 3-hydroxyacetanilide (this compound), by microorganisms medkoo.com. This compound has also been recognized as a minor product that can form during the initial synthesis of acetaminophen (B1664979) digitellinc.comstvincent.edu. Historically, this compound has been studied for its potential pharmacological properties, including reported analgesic and antipyretic effects similar to paracetamol ontosight.ai. However, its use as a therapeutic agent has been limited due to concerns ontosight.ai. Investigations into its toxicological profile in comparison to paracetamol and other isomers like orthocetamol have also been part of its historical study xisdxjxsu.asia. Research in this area has aimed to understand the potential for hepatotoxicity and nephrotoxicity associated with these isomers xisdxjxsu.asia. The study of this compound's polymorphism and its phase behavior under different conditions represents a more recent focus in its investigation researchgate.netnsu.rursc.orgmedkoo.comresearchgate.netscience.gov.

Rationale for Continued Academic Inquiry into this compound

Continued academic inquiry into this compound is driven by several factors, primarily stemming from its structural relationship with paracetamol and the desire to understand the impact of structural variations on physical, chemical, and biological properties researchgate.netnsu.rursc.orgresearchgate.netmdpi.comdigitellinc.comxisdxjxsu.asia.

One significant rationale is the investigation of polymorphism. Given the critical importance of polymorphism in the pharmaceutical industry, particularly for active pharmaceutical ingredients like paracetamol, studying the polymorphic behavior of this compound provides valuable insights into how subtle structural changes influence crystal packing and the resulting physical properties researchgate.netnsu.rursc.orgresearchgate.net. Understanding this compound's different crystalline forms and their stability under various conditions contributes to the broader knowledge of molecular crystallization and solid-state properties researchgate.net.

Furthermore, this compound serves as a valuable tool in understanding the crystallization of paracetamol itself. As a structurally related impurity, its presence can significantly affect the nucleation, growth, and final morphology of paracetamol crystals hep.com.cnmdpi.com. Studies on the impact of this compound on paracetamol crystallization kinetics and product quality provide crucial information for optimizing industrial crystallization processes and controlling the quality of paracetamol hep.com.cnmdpi.com.

Research into the biological activities of this compound and its derivatives also continues, although with a focus on understanding structure-activity relationships and exploring potential novel applications beyond its historical consideration as a direct therapeutic alternative to paracetamol digitellinc.comresearchgate.netdntb.gov.uafbu.edu.trijpsnonline.com. Studies have explored the synthesis and characterization of this compound derivatives for potential anticancer and antimicrobial properties, highlighting its utility as a starting material for the development of new compounds with diverse biological potential digitellinc.comresearchgate.netfbu.edu.tr.

Finally, comparative studies between this compound and paracetamol at a fundamental level, such as their phase diagrams under pressure, contribute to a deeper understanding of the relationship between molecular structure, intermolecular interactions, and macroscopic properties medkoo.comresearchgate.netscience.gov. This academic inquiry helps in discriminating the effects of structural variations on various aspects, from solid-state behavior to biological interactions ncats.io.

Key Research Findings and Data (Illustrative Examples from Search Results):

Polymorphism: A new polymorph of this compound (Form II) was discovered and characterized, showing different crystal structure and properties compared to the previously known form (Form I) researchgate.netnsu.rursc.org.

Phase Behavior: Studies on the pressure-temperature phase diagram indicate that this compound exhibits different phase behavior under pressure compared to paracetamol medkoo.comresearchgate.netscience.gov.

Impact on Paracetamol Crystallization: this compound impurities (1-4 mol-%) can significantly increase the induction time and metastable zone width during paracetamol crystallization hep.com.cn. Higher concentrations can lead to problematic crystal morphologies mdpi.com.

Illustrative Data Table: Impact of this compound on Paracetamol Crystallization

| This compound Concentration (mol-%) | Effect on Paracetamol Nucleation Induction Time | Effect on Paracetamol Metastable Zone Width | Observed Paracetamol Crystal Morphology Change |

| 1-4 | Significant increase | Significant increase | Progressive change (tabular to columnar) |

| Higher concentrations | Further increase | Further increase | Elongation, potentially fine needles |

Note: This table is illustrative, based on findings regarding the impact of this compound on paracetamol crystallization hep.com.cnmdpi.com. Specific numerical data for induction time and metastable zone width would vary depending on experimental conditions.

Illustrative Data Table: this compound Polymorph Properties

| Polymorph | Characterization Techniques Used | Key Findings |

| Form II | IR, Raman, UV-Vis, PXRD, Single-crystal diffraction, TGA, DSC researchgate.netnsu.rursc.org | New crystal structure, different thermal properties compared to Form I researchgate.netnsu.rursc.org |

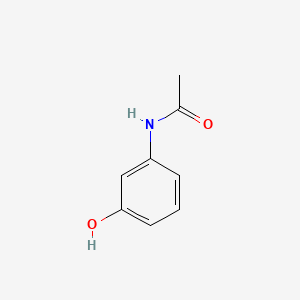

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(3-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNWXBAGRTUKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Record name | N-ACETYL-M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022089 | |

| Record name | 3-Acetamidophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-acetyl-m-aminophenol is a light gray solid. (NTP, 1992) | |

| Record name | N-ACETYL-M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | N-ACETYL-M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

621-42-1 | |

| Record name | N-ACETYL-M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Acetamidophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metacetamol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metacetamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetamidophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Acetamidophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metacetamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METACETAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V942ZCN81H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

406 °F (NTP, 1992) | |

| Record name | N-ACETYL-M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Metacetamol

Established Synthetic Pathways for Metacetamol

The primary and most well-established method for synthesizing this compound is through the acetylation of m-aminophenol. This reaction is analogous to the industrial synthesis of paracetamol from p-aminophenol. phlox.or.idslideshare.net

The synthesis of this compound is achieved through the acylation of the amino group of m-aminophenol using acetic anhydride (B1165640). researchgate.net In this nucleophilic acyl substitution reaction, the lone pair of electrons on the nitrogen atom of the m-aminophenol's amino group attacks one of the carbonyl carbons of acetic anhydride. researchgate.net This step forms a tetrahedral intermediate.

Subsequently, the intermediate collapses, leading to the elimination of an acetate (B1210297) anion as a leaving group. researchgate.net A final deprotonation step yields the stable amide product, this compound (N-(3-hydroxyphenyl)acetamide), with acetic acid as a byproduct. researchgate.net The reaction is typically catalyzed by a small amount of acid, such as sulfuric acid, to increase the electrophilicity of the acetic anhydride and enhance the reaction rate. phlox.or.id

This method is widely used due to its efficiency and the ready availability of the starting materials. phlox.or.id

Synthesis of Novel this compound Derivatives

The this compound scaffold provides a versatile platform for chemical modification to generate novel derivatives. By targeting the hydroxyl group or the phenyl ring, chemists have developed various classes of derivatives, including hydrazones, Mannich bases, and triazole hybrids, to explore new therapeutic possibilities.

A series of novel hydrazone derivatives have been synthesized starting from this compound. nih.govresearchgate.net The synthesis begins by reacting this compound with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate to form an ester intermediate. This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to produce a key hydrazide derivative, N-(3-(2-hydrazinyl-2-oxoethoxy)phenyl)acetamide. nih.gov

Finally, this hydrazide is reacted with various substituted aromatic or aliphatic aldehydes through a condensation reaction to yield the target hydrazone derivatives. nih.gov The general structure of these compounds is characterized by the presence of a C=N-NH functional group. researchgate.net The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.govresearchgate.net

One notable example from a synthesized series is N-(3-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenyl)acetamide, which was identified as a particularly effective derivative in certain biological assays. nih.govresearchgate.net

Mannich bases are synthesized through the aminomethylation of a compound containing an active hydrogen atom. In the context of this compound, the phenolic ring possesses acidic protons that can participate in the Mannich reaction. iau.irsemanticscholar.org The synthesis is a one-pot reaction involving this compound, a primary or secondary amine (such as morpholine), and a non-enolizable aldehyde (like a substituted benzaldehyde). iau.ir The reaction is typically carried out under mild conditions and may be catalyzed by a small amount of acid, such as hydrochloric acid. iau.irsemanticscholar.org This process introduces an aminoalkyl group onto the aromatic ring of this compound, creating a new class of derivatives with altered physicochemical properties.

Molecular hybridization is a strategy used to combine two or more pharmacophores to create a new hybrid compound with potentially enhanced affinity and activity. mdpi.comsciforum.net Triazole hybrids of this compound are synthesized using "click chemistry," specifically the copper-catalyzed 1,3-dipolar cycloaddition reaction. mdpi.comsciforum.net

The synthesis starts with the O-propargylation of this compound to introduce a terminal alkyne group. mdpi.com Separately, a series of organic azides are prepared from commercially available anilines. mdpi.comsciforum.net The O-propargylated this compound is then reacted with the various azides in the presence of a copper catalyst, such as Cu(PPh₃)₃Br, to yield the 1,4-disubstituted 1,2,3-triazole hybrids. mdpi.commdpi.com This method is known for its high efficiency, mild reaction conditions, and good yields, which ranged from 64–93% in studies involving the isomeric paracetamol. mdpi.comsciforum.net

Optimization of Synthetic Yields and Purity

Maximizing the yield and purity of this compound and its derivatives is crucial for both laboratory-scale research and potential large-scale production. azom.comgponline.com Achieving high efficiency requires a deep understanding of reaction kinetics and the implementation of appropriate purification methods. azom.com

Several strategies can be employed to optimize synthetic outcomes:

Reaction Kinetics: Fine-tuning reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve yields. azom.com

Purification Methods: The purity of the final product is paramount. Recrystallization is a common method for purifying the crude product, but its efficiency can impact the final yield. reddit.com Using the minimum amount of solvent necessary for recrystallization is key to maximizing product recovery. reddit.com Advanced purification equipment, such as an Agitated Nutsche Filter Dryer (ANFD), can enhance purity and yield by combining filtration, washing, and drying in a single unit, which minimizes product loss during transfers. azom.com

Process Automation: Continuous flow synthesis offers an alternative to traditional batch processes, providing better control over reaction conditions, which can lead to higher yields and purity. nih.gov Automated systems using Bayesian optimization algorithms can swiftly investigate reaction parameters to find the optimal conditions in a minimal number of experiments. nih.gov For instance, in a two-step flow process related to pharmaceutical synthesis, an optimum yield of 97% was achieved after just 12 automated experiments. nih.gov

By systematically applying these optimization strategies, the synthesis of this compound and its derivatives can be made more efficient, sustainable, and scalable. azom.comresearchgate.net

Impurity Profiles and Mitigation Strategies in this compound Synthesis

The control of impurities is a critical aspect of the synthesis of any active pharmaceutical ingredient, including this compound (N-(3-hydroxyphenyl)acetamide). The impurity profile of a drug substance is the set of identified and unidentified impurities that may be present. These impurities can originate from various sources, including starting materials, intermediates, by-products of the main reaction, and degradation products. A thorough understanding of the synthesis process allows for the identification of potential impurities and the development of strategies to control them to acceptable levels.

The primary and most direct synthesis of this compound involves the acetylation of 3-aminophenol (B1664112) with acetic anhydride. prepchem.com This reaction is analogous to the industrial synthesis of its isomer, paracetamol. rsc.org The reaction mechanism involves the nucleophilic attack of the amino group of 3-aminophenol on one of the carbonyl carbons of acetic anhydride, followed by the elimination of an acetate ion, which then abstracts a proton to form acetic acid as a by-product. researchgate.net

Based on this synthetic route, several process-related impurities can be anticipated. The purity of the final this compound product is highly dependent on the purity of the starting materials and the control of reaction conditions.

Detailed Research Findings on Potential Impurities:

The potential impurities in this compound synthesis can be categorized as follows:

Unreacted Starting Materials: The most common process-related impurity is the starting material, 3-aminophenol, which may be present due to an incomplete reaction.

Reagent-Related Impurities: Acetic acid is a stoichiometric by-product of the acetylation reaction and can be retained in the final product if not adequately removed. uwaterloo.ca

Over-Acetylation By-products: Similar to paracetamol synthesis where diacetylation can occur, the hydroxyl group of 3-aminophenol can also be acetylated, leading to the formation of 3-acetamidophenyl acetate (N,O-diacetyl-3-aminophenol). rsc.org This is more likely to occur under forcing reaction conditions, such as prolonged reaction times or high temperatures.

Isomeric Impurities: The presence of isomeric aminophenols (2-aminophenol and 4-aminophenol) in the starting material will lead to the formation of the corresponding isomeric products: N-(2-hydroxyphenyl)acetamide and N-(4-hydroxyphenyl)acetamide (paracetamol). The purity of the 3-aminophenol starting material is therefore crucial.

Degradation Products: Although this compound is relatively stable, hydrolysis of the amide linkage under acidic or basic conditions can lead to the formation of 3-aminophenol and acetic acid.

Below is an interactive data table summarizing the key potential impurities in the synthesis of this compound.

| Impurity Name | Chemical Structure | Origin |

| 3-Aminophenol | C₆H₇NO | Unreacted starting material |

| Acetic Acid | C₂H₄O₂ | By-product of acetylation |

| 3-Acetamidophenyl acetate | C₁₀H₁₁NO₃ | Over-acetylation by-product |

| N-(2-hydroxyphenyl)acetamide | C₈H₉NO₂ | From 2-aminophenol (B121084) isomer in starting material |

| N-(4-hydroxyphenyl)acetamide (Paracetamol) | C₈H₉NO₂ | From 4-aminophenol (B1666318) isomer in starting material |

Mitigation Strategies:

Effective control and mitigation of these impurities are essential to ensure the quality and purity of the final this compound product. Several strategies can be employed during and after the synthesis:

Control of Reaction Conditions: To minimize the formation of the over-acetylated by-product, 3-acetamidophenyl acetate, the reaction should be carried out under optimized conditions. This includes controlling the reaction temperature and time to ensure complete acetylation of the amine group while minimizing the esterification of the hydroxyl group. rsc.org

Purification of Starting Materials: Using highly pure 3-aminophenol is critical to prevent the formation of isomeric impurities. If necessary, the starting material can be purified by techniques such as recrystallization before use.

Post-Reaction Work-up: After the reaction is complete, a proper work-up procedure is necessary. Washing the crude product with cold water is an effective method for removing water-soluble impurities such as unreacted 3-aminophenol and the acetic acid by-product. rsc.org

Recrystallization: Recrystallization is a powerful technique for purifying the final product. uwaterloo.ca By dissolving the crude this compound in a suitable hot solvent and allowing it to cool slowly, a crystalline product of high purity can be obtained, leaving most of the impurities behind in the mother liquor.

Chromatography: For laboratory-scale synthesis or for achieving very high purity, column chromatography can be employed. A study describing the synthesis of N-(3-hydroxy-phenyl)-acetamide from resorcinol (B1680541) utilized column chromatography for purification. rsc.org

Analytical Monitoring: Throughout the process, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for monitoring the reaction progress and identifying the presence of impurities in the crude and purified product. rsc.orgnih.gov These methods allow for the quantification of impurities and ensure that the final product meets the required purity specifications.

By implementing these mitigation strategies, the level of process-related impurities in synthetically derived this compound can be effectively controlled, leading to a final product of high purity suitable for further applications.

Crystallographic and Solid State Research of Metacetamol

Polymorphism of Metacetamol

Polymorphism in crystalline solids refers to the ability of a compound to exist in more than one crystal structure. wikipedia.org this compound is known to exhibit polymorphism, with at least two anhydrous forms reported: Form I and Form II. researchgate.netwikipedia.org Form I is generally considered the stable polymorph under ordinary conditions, while Form II is metastable. wikipedia.orgcore.ac.uk

Characterization of Known Polymorphs (Form I)

This compound Form I is the previously known and thermodynamically stable polymorph. researchgate.netwikipedia.orgcore.ac.uk Its crystal structure and properties have been characterized using various analytical techniques. researchgate.netrsc.org Form I has been reported to crystallize in an orthorhombic crystal system with space group Pna21. core.ac.uk

Discovery and Characterization of Novel Polymorphs (Form II)

A new polymorph of this compound, designated as Form II, has been discovered and extensively characterized. researchgate.netrsc.org Form II is metastable and can transform to the more stable Form I under certain conditions, such as exposure to water moisture or direct contact with water and other solvents. wikipedia.org

Spectroscopic Analysis (IR, Raman, UV-Vis Optical Spectroscopy)

Spectroscopic techniques, including Infrared (IR), Raman, and UV-Visible (UV-Vis) optical spectroscopy, have been employed to characterize and differentiate the polymorphs of this compound. researchgate.netrsc.org Significant differences in the IR and Raman spectra between Form I and Form II have been observed, particularly in the region corresponding to N-H stretching modes. For instance, a band at 3327 cm⁻¹ in the IR spectrum of Form I at 298 K is assigned to the N-H stretching mode, while in the spectrum of Form II, this band appears at 3398 cm⁻¹. researchgate.net The position and intensity changes of this band are consistent with the N-H group being involved differently in hydrogen bonding in the two forms. researchgate.net

X-ray Diffraction Studies (Powder and Single-Crystal)

X-ray diffraction (XRD) is a crucial technique for determining the crystal structure of polymorphs. Both powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction have been used to characterize this compound Form II. researchgate.netrsc.org PXRD patterns of Form II have been collected, and the experimental patterns have been found to be in agreement with calculated patterns based on single-crystal data, confirming that the bulk material obtained is the same form as the single crystals. researchgate.net Single-crystal diffraction studies have revealed that this compound Form II crystallizes in a monoclinic crystal system with space group P21. core.ac.uk The crystal structure of Form II exhibits specific structural motifs and hydrogen bonding patterns. researchgate.netresearchgate.net

This compound Hemihydrate and other Hydrated Forms

In addition to the anhydrous polymorphs, a hydrated form of this compound, specifically a hemihydrate (C8H9NO2·0.5H2O), has been reported. researchgate.netiucr.orgnih.gov This hemihydrate crystallizes from this compound-saturated water-ethanol solutions in a monoclinic structure with space group P21/n. researchgate.netiucr.org The unit cell of the hemihydrate contains eight this compound molecules and four water molecules. researchgate.netiucr.org The molecular conformations of this compound in the hemihydrate are similar to those in polymorph II, leading to the formation of hydrogen-bonded dimers and R2²(16) ring motifs akin to those found in Form II. researchgate.netiucr.org However, in the hemihydrate, these dimers are interconnected through water molecules, forming infinite hydrogen-bonded molecular chains. researchgate.netiucr.org

Influence of Crystallization Conditions on Polymorphism

The crystallization conditions play a significant role in determining which polymorph of this compound is obtained. While the thermodynamically stable Form I is often the product of crystallization from solution, the metastable Form II can be selectively crystallized under precisely controlled conditions. iucr.orgmdpi.com For example, a narrow range of cooling rates has been identified as favoring the crystallization of this compound Form II from the melt. researchgate.net Specifically, a cooling rate of 6 °C min⁻¹ was found to yield pure Form II, while faster or slower cooling rates resulted in Form I with some amorphous phase and a small impurity of Form II. researchgate.net The crystallization temperature also influences the outcome, with different temperatures yielding varying ratios of Form I (needles) and the hemihydrate (blocks) when crystallizing from a water-ethanol mixture. iucr.org

Table 1: Summary of this compound Polymorphs and Hydrate (B1144303)

| Form | Stability | Crystal System | Space Group | Key Characteristics |

| Form I | Stable | Orthorhombic | Pna21 | Previously known, forms hydrogen bonds present in hemihydrate. core.ac.ukresearchgate.netiucr.org |

| Form II | Metastable | Monoclinic | P21 | Newly discovered, forms hydrogen-bonded dimers and R2²(16) motifs. researchgate.netcore.ac.ukresearchgate.netiucr.org |

| Hemihydrate | Hydrated form | Monoclinic | P21/n | Contains 0.5 water molecules per this compound, dimers linked by water. researchgate.netiucr.orgnih.gov |

Table 2: Spectroscopic Data Highlights (Selected Examples)

| Technique | Polymorph | Characteristic Band (cm⁻¹) | Assignment (where specified) | Notes |

| IR | Form I | 3327 (at 298 K) | N-H stretching mode | Different position and intensity in Form II. researchgate.net |

| IR | Form II | 3398 (at 298 K) | N-H stretching mode | Different position and intensity in Form I. researchgate.net |

Table 3: Crystallization Conditions and Outcomes

| Method of Crystallization | Conditions | Primary Outcome(s) | Reference |

| From the melt | Cooling rate of 6 °C min⁻¹ | Pure Form II | researchgate.net |

| From the melt | Cooling rate > 6 or < 6 °C min⁻¹ | Form I + amorphous + minor Form II | researchgate.net |

| From solution (water-ethanol 1:1) | Room temperature, 50°C, 75°C | Varying ratios of Form I and Hemihydrate | iucr.org |

| From solution | Precisely controlled aqueous conditions | Two anhydrous polymorphs | mdpi.com |

| From water-ethanol (1:1) | Saturated solution | Hemihydrate | researchgate.netiucr.org |

Crystal Growth and Nucleation Dynamics

Effects of this compound as an Additive on Paracetamol Crystallization

Molecular Adsorption and Incorporation into Crystal Lattice

Research into the crystallization of paracetamol has provided insights into how structurally related molecules like this compound interact with growing crystal surfaces. This compound molecules can adsorb strongly at the growing surface of crystals, such as those of paracetamol, where they can become immobile and effectively "block" the subsequent adsorption of further layers of the host molecules. hep.com.cn This structural similarity allows this compound to dock onto the crystal surface and become incorporated into the crystal lattice. acs.org This incorporation can occur without significantly affecting the arrival of further active pharmaceutical ingredient (API) molecules. acs.org

The incorporation of this compound into a crystal lattice can lead to a straining of the lattice due to differences in molecular size and the disruption of intermolecular interactions, such as hydrogen bonding networks. hep.com.cn Studies on paracetamol crystallization in the presence of this compound have shown that this compound is incorporated into the paracetamol crystal lattice, resulting in the perturbation of the unit-cell dimensions. mdpi.com The level of this compound incorporated into the crystal lattice can be significant, with approximately 1 mol% being incorporated into the paracetamol lattice in some instances, even when the total concentration in the final product is much higher due to surface adsorption. mdpi.com This incorporation is thought to occur through partial miscibility, leading to the formation of a partial solid solution. mdpi.com

Application of Advanced Microscopy in Crystal Growth Studies (Atomic Force Microscopy)

Advanced microscopy techniques, such as Atomic Force Microscopy (AFM), have been utilized to investigate the influence of additives like this compound on crystal growth processes. AFM allows for the in situ observation of crystal growth at the molecular level, providing detailed information about surface morphology and growth mechanisms. cam.ac.uk, nih.gov, nih.gov

Studies employing AFM have examined the effect of this compound on the growth of paracetamol crystals. The presence of this compound has been shown to significantly reduce the growth rate on specific crystal faces. nottingham.ac.uk, cam.ac.uk Observations using AFM have revealed that growing steps on the crystal surface exhibit a pinned appearance when this compound is present. nottingham.ac.uk, cam.ac.uk This phenomenon is consistent with models describing the effect of impurities on step propagation during crystal growth, such as the Cabrera and Vermilyea model. nottingham.ac.uk, cam.ac.uk AFM, along with other techniques like optical and scanning electron microscopy, can be used to explore crystal surface topography and investigate changes in surface texture resulting from the presence of impurities within the crystal lattice and on the crystal surface. acs.org, core.ac.uk

Pressure-Temperature Phase Diagram Analysis of this compound

The pressure-temperature (P-T) phase diagram of this compound has been analyzed to understand its polymorphic behavior under varying conditions. This compound, similar to paracetamol, exhibits polymorphism and is considered a monotropic system under ordinary laboratory conditions. nih.gov, core.ac.uk However, under increased pressure, this compound becomes enantiotropic. nih.gov, core.ac.uk

The P-T phase diagram reveals the stability domains of different this compound polymorphs. One of the polymorphs of this compound is stable only under increased pressure. nih.gov, core.ac.uk The transition between polymorphs and the liquid phase can be characterized by triple points in the P-T phase diagram. For this compound, the coordinates for the I-II-L (Form I - Form II - Liquid) triple point have been determined. nih.gov, core.ac.uk

Data Table: this compound Triple Point Coordinates

| Triple Point | Temperature (K) | Pressure (MPa) |

| I-II-L | 535 ± 10 | 692 ± 70 |

Unlike paracetamol, where the denser metastable polymorph becomes stable under pressure, in the case of this compound, the metastable polymorph is less dense than the stable one. nih.gov, core.ac.uk, researchgate.net The existence of a stability domain for the less dense polymorph of this compound at high pressure and high temperature is a result of a delicate interplay between specific volume and enthalpy differences between the polymorphs. nih.gov, core.ac.uk, researchgate.net This behavior, where the stability domain of the less dense polymorph is situated between the denser polymorph and the liquid phase, is also observed in other compounds like bicalutamide (B1683754) and fluoxetine (B1211875) nitrate. nih.gov, core.ac.uk

The topological phase diagram provides a comprehensive view of the phase relationships of this compound under pressure and temperature variations. nih.gov, core.ac.uk, researchgate.net, researchgate.net The I-L-V (Form I - Liquid - Vapor) triple point coordinates involve the melting temperature of Form I and its vapor pressure at that temperature. core.ac.uk The II-L-V (Form II - Liquid - Vapor) triple point pressure can be calculated based on the melting point of Form II and the vapor pressure of the liquid phase and Form II. core.ac.uk The I-II-V (Form I - Form II - Vapor) triple point represents the solid-solid transition between Form I and Form II. core.ac.uk

Advanced Pharmacological and Toxicological Research

Comparative Toxicological Profiles with Paracetamol

Metacetamol (3-hydroxyacetanilide) is a structural isomer of paracetamol (4-acetamidophenol) and has been investigated as a potential alternative due to reports of lower toxicity. ncats.ioxisdxjxsu.asianih.govrsc.org Preclinical acute toxicological studies in rats have compared the lethal doses (LD50) of this compound, orthocetamol (2-acetamidophenol), and paracetamol. The LD50 values were found to be 1.15 g/kg for 3-acetamidophenol (this compound), 1.30 g/kg for 2-acetamidophenol (B195528), and 1.25 g/kg for 4-acetamidophenol (paracetamol). xisdxjxsu.asiaresearchgate.net These results suggested that all isomers were relatively safe with a wide therapeutic window in this model. xisdxjxsu.asiaresearchgate.net

While this compound has been reported as a non-hepatotoxic isomer with analgesic and antipyretic potential, research indicates nuanced differences in its toxicological behavior compared to paracetamol, depending on the model system used. xisdxjxsu.asianih.govresearchgate.netebi.ac.uk

Differential Hepatotoxicity Mechanisms

Studies have explored the mechanisms behind the observed differences in hepatotoxicity between this compound and paracetamol. Unlike paracetamol, this compound was not cytotoxic to isolated mouse hepatocytes at concentrations up to 10 mM. caymanchem.com However, this compound did induce necrosis and glutathione (B108866) (GSH) depletion in isolated human hepatocytes at a concentration of 10 mM. caymanchem.com In mice, a dose of 900 mg/kg of this compound did not induce hepatic necrosis. caymanchem.com

Glutathione (GSH) plays a crucial role in detoxifying reactive metabolites. Paracetamol's hepatotoxic effect is linked to the depletion of hepatocyte glutathione concentration. indianpediatrics.netscirp.org this compound has also been shown to cause dose-dependent depletion of GSH in vitro when incubated with liver microsomes isolated from mice, co-factors, and reduced glutathione. ncats.io At a concentration of 0.5 mM, this compound was found to be a more potent depletor of GSH in vitro than paracetamol. ncats.io Despite this in vitro finding, 3-hydroxyacetanilide (this compound) does not cause depletion of GSH in vivo or hepatotoxicity, even when the extent of covalent binding of the reactive metabolite is comparable to that of an equimolar dose of paracetamol. ncats.io

The hepatotoxicity of paracetamol is primarily attributed to its metabolism into a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). scirp.orgmdpi.comekb.egmdpi.com NAPQI can form covalent bonds with cellular proteins, leading to cellular damage. mdpi.comevotec.comnih.gov While this compound's reactive metabolite also undergoes covalent binding, the in vivo outcome differs from paracetamol. The administration of acetyl-labeled this compound (400 mg/kg, ip) produced levels of covalently bound radiolabel in mice that were similar to those observed after an equimolar, hepatotoxic dose of labeled paracetamol. ncats.io However, despite comparable covalent binding in vivo, this compound did not cause hepatotoxicity. ncats.io This suggests that while a reactive metabolite is formed and binds covalently, the downstream toxic cascade observed with paracetamol does not fully manifest with this compound in vivo.

Covalent binding of reactive metabolites to cellular proteins, particularly mitochondrial proteins, is a key event in paracetamol-induced hepatotoxicity, leading to mitochondrial dysfunction. caymanchem.commdpi.commdpi.comdntb.gov.uaresearchgate.netnih.govresearchgate.net Studies in primary human hepatocytes have shown that this compound (referred to as AMAP or N-acetyl-m-aminophenol) can induce mitochondrial protein adduct formation and mitochondrial dysfunction. caymanchem.comresearchgate.net This suggests that this compound's reactive metabolite can target mitochondrial proteins, similar to NAPQI from paracetamol. However, unlike paracetamol, this compound treatment did not cause significant c-jun-N-terminal kinase (JNK) activation in the cytosol or phospho-JNK translocation to mitochondria in primary human hepatocytes. researchgate.net In primary mouse hepatocytes, no cytotoxicity, GSH depletion, or mitochondrial dysfunction was observed after this compound treatment, although immunoblotting indicated extensive mitochondrial protein adduct formation in primary human hepatocytes but not in primary mouse hepatocytes. researchgate.net Proteomic studies comparing the effects of acetaminophen (B1664979) and this compound on mouse liver proteins showed that most of the changes caused by this compound occurred in a subset of the proteins modified by acetaminophen. ebi.ac.uk Many of these proteins are known targets for covalent modification by NAPQI or are involved in mechanisms related to acetaminophen-induced hepatotoxicity. ebi.ac.uk

Oxidative stress is a significant contributor to paracetamol-induced hepatotoxicity, often occurring as a consequence of GSH depletion and the formation of reactive species. caymanchem.comekb.egmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netisciii.es While this compound can deplete GSH in vitro ncats.io, its impact on oxidative stress in vivo appears to be less pronounced than that of paracetamol, correlating with its lower observed hepatotoxicity in animal models. The non-hepatotoxicity of this compound has been attributed in part to its phenolic antioxidant nature. researchgate.net

Nephrotoxicity and Hemotoxicity Assessments

Beyond hepatotoxicity, studies have also assessed the potential for this compound to cause nephrotoxicity and hemotoxicity in comparison to paracetamol and orthocetamol. In acute toxicological studies in female Sprague Dawley rats, 3-acetamidophenol (this compound) showed severe nephrotoxicity at a dose of 1000 mg/kg (i.p.), while 2-acetamidophenol showed only mild nephrotoxicity at this dose and was non-nephrotoxic at 100 mg/kg. xisdxjxsu.asiaresearchgate.net Paracetamol did not show nephrotoxicity at any dose range tested in this study. researchgate.net This indicates a differential potential for nephrotoxicity among the isomers, with this compound exhibiting more severe effects on the kidneys at a high dose in this rat model compared to paracetamol.

Regarding hemotoxicity, no hematotoxicity was observed with 3-acetamidophenol (this compound) at the toxic dose range tested in the acute toxicological study in female Sprague Dawley rats. xisdxjxsu.asiaresearchgate.net Similarly, 2-acetamidophenol was found to be non-hemotoxic at a dose of 100 mg/kg. xisdxjxsu.asiaresearchgate.net

The following table summarizes some of the comparative toxicity findings:

| Compound | Model System | Observed Effect at Specified Conditions | Citation |

| This compound | Isolated mouse hepatocytes | Not cytotoxic (LC50 > 10 mM) | caymanchem.com |

| This compound | Isolated human hepatocytes | Induces necrosis and GSH depletion (at 10 mM) | caymanchem.com |

| This compound | Mice (900 mg/kg) | Does not induce hepatic necrosis | caymanchem.com |

| This compound | Mouse liver microsomes (in vitro) | More potent GSH depletor than paracetamol (at 0.5 mM) | ncats.io |

| This compound | Mice (400 mg/kg, ip) | Comparable covalent binding to paracetamol (equimolar dose) in vivo | ncats.io |

| This compound | Primary human hepatocytes | Induces mitochondrial protein adduct formation and dysfunction | caymanchem.comresearchgate.net |

| This compound | Primary mouse hepatocytes | No cytotoxicity, GSH depletion, or mitochondrial dysfunction observed | researchgate.net |

| This compound | Female Sprague Dawley rats (1000 mg/kg, i.p.) | Severe nephrotoxicity | xisdxjxsu.asiaresearchgate.net |

| This compound | Female Sprague Dawley rats (toxic dose range) | No hematotoxicity observed | xisdxjxsu.asiaresearchgate.net |

| Paracetamol | Female Sprague Dawley rats | No nephrotoxicity observed at any dose range | researchgate.net |

| Paracetamol | Female Sprague Dawley rats | Hepatotoxicity observed at higher doses | xisdxjxsu.asiaresearchgate.net |

Molecular Mechanisms of Action

The molecular mechanisms of action of this compound have been explored, often in comparison to its well-studied isomer, paracetamol. Research indicates involvement in pathways related to pain, fever, and inflammation, albeit with nuances that differentiate it from paracetamol.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are key targets for many analgesic and anti-inflammatory drugs trc-p.nl. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of pain and inflammation trc-p.nl. Paracetamol is known to inhibit COX activity, particularly in the central nervous system d-nb.infonih.gov. Studies on AM404, a metabolite of paracetamol, have shown that it can inhibit both COX-1 and COX-2 activity in activated microglia, contributing to the modulation of prostaglandin (B15479496) production d-nb.infonih.gov. While direct studies focusing solely on this compound's COX inhibition are less prevalent in the provided results, the close structural relationship to paracetamol suggests potential interactions with these enzymes. Paracetamol itself has shown selective inhibition towards COX-2 in human blood ex vivo, with IC50 values of 113.7 µM for COX-1 and 25.8 µM for COX-2 nih.govcaymanchem.com. This indicates a preferential, though not exclusive, blockade of COX-2 nih.govnih.gov.

Prostaglandin Synthesis Modulation

Prostaglandins play a crucial role in various physiological processes, including inflammation, pain, and fever wikipedia.org. Modulation of prostaglandin synthesis is a primary mechanism for many analgesic and anti-inflammatory drugs trc-p.nl. AM404, a metabolite of paracetamol, has been shown to prevent prostaglandin synthesis in activated microglia by inhibiting COX activity d-nb.infonih.gov. This inhibition includes the reduction of PGE2 and PGD2 production d-nb.infonih.gov. Paracetamol effectively reduces prostaglandin E2 synthesis in brain macrophages by inhibiting the enzymatic activity of cyclooxygenase nih.gov. While direct evidence for this compound's effect on prostaglandin synthesis is not explicitly detailed in the provided snippets, its structural similarity to paracetamol and the involvement of paracetamol metabolites in this pathway suggest a potential for this compound or its metabolites to also modulate prostaglandin synthesis.

Interaction with Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes crucial for the metabolism of many drugs and endogenous compounds fda.gov. Interactions with CYP enzymes can affect a drug's pharmacokinetics and potentially lead to drug-drug interactions fda.gov. CYP2E1 is identified as a primary enzyme responsible for the metabolism of paracetamol to its toxic metabolite, N-acetyl-p-benzoquinoneimine (NAPQI), particularly at toxic doses nih.govnih.gov. Other CYP isoenzymes like CYP1A2, CYP2D6, and CYP3A4 may also contribute, though their role appears minimal nih.gov. While the provided information primarily discusses paracetamol's interaction with CYP enzymes, the metabolic fate of this compound and its potential interactions with these enzymes are relevant areas of research, especially considering its reported toxicity concerns ontosight.ai. Studies on drug-drug interactions involving paracetamol and other substances that influence CYP activity, such as roxithromycin (B50055) which increased CYP2E1 activity in rats, highlight the importance of understanding these interactions medsci.org.

Mitogen-Activated Protein Kinase Pathway Regulation

Mitogen-Activated Protein Kinase (MAPK) pathways are involved in various cellular processes, including inflammation, cell proliferation, and apoptosis nih.govnih.govfrontiersin.org. Research on paracetamol indicates its involvement in the regulation of MAPK pathways. Paracetamol can induce activation of MAPK/ERK kinase (MEK) and extracellular signal-regulated kinase (ERK) phosphorylation, which are components of the MAPK pathway researchgate.net. This can lead to increased expression of inflammatory cytokines researchgate.net. This compound has been reported to increase total JNK (a type of MAPK) in primary human hepatocytes (PHH) medchemexpress.commedchemexpress.com. This suggests that this compound may influence cellular signaling through the MAPK pathway, potentially contributing to its pharmacological or toxicological effects researchgate.net.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity wikipedia.orggardp.orgcollaborativedrug.com. By modifying the chemical structure, researchers can investigate how these changes influence the compound's potency, selectivity, and other pharmacological properties wikipedia.orggardp.org.

Influence of Chemical Modifications on Biological Activity

Chemical modifications to the basic structure of compounds like paracetamol can significantly alter their biological activities ijpsnonline.comresearchgate.net. For paracetamol, modifications at the phenyl ring, acetamido group, and hydroxyl group have been explored to potentially increase potency, improve taste, or decrease toxicity ijpsnonline.comresearchgate.net. For example, masking the free hydroxyl group has led to the development of prodrugs like propacetamol (B1218958) ijpsnonline.comresearchgate.net. Ester prodrugs with sulfur-containing amino acids have shown lower hepatotoxicity compared to the parent drug ijpsnonline.comresearchgate.net.

Molecular Docking Simulations

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This approach is valuable in drug discovery and understanding molecular interactions by estimating binding affinities and identifying key interactions between the ligand and the receptor's active site. mdpi.comdovepress.comresearchgate.net

Research involving this compound and its derivatives has utilized molecular docking to probe interactions with various protein targets. One study investigated the interaction of this compound with human carbonic anhydrase (hCA) isoforms I and II. Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition can have therapeutic implications. tandfonline.com

The study employed different docking protocols, including Glide/SP, Glide/XP, and Glide/IFD, to predict the binding topologies and energies of this compound at the active sites of hCA I and hCA II. tandfonline.com The docking scores, often indicative of binding affinity (lower scores typically suggest stronger binding), were calculated for this compound against both isoforms using these methods. tandfonline.com

Interactive Table 1: Molecular Docking Scores of this compound with Human Carbonic Anhydrase Isoforms I and II

| Compound | Target Enzyme | Docking Protocol | Docking Score (kcal/mol) |

| This compound | hCA I | Glide/SP | Data not explicitly provided for this compound alone in snippet tandfonline.com, but comparative data for similar compounds were presented. |

| This compound | hCA I | Glide/XP | Data not explicitly provided for this compound alone in snippet tandfonline.com. |

| This compound | hCA I | Glide/IFD | Data not explicitly provided for this compound alone in snippet tandfonline.com. |

| This compound | hCA II | Glide/SP | Data not explicitly provided for this compound alone in snippet tandfonline.com. |

| This compound | hCA II | Glide/XP | Data not explicitly provided for this compound alone in snippet tandfonline.com. |

| This compound | hCA II | Glide/IFD | Data not explicitly provided for this compound alone in snippet tandfonline.com. |

Note: While the study tandfonline.com mentions docking scores for this compound, the specific numerical values for this compound alone across all protocols and targets were not clearly presented in the provided snippet's table description. The table above indicates the parameters studied.

The research highlighted that revealed binding energies from IFD simulations were generally lower (indicating higher docking scores in the context of the scoring function used) compared to the results from Glide/SP and XP protocols for the compounds studied, suggesting a more refined prediction of binding interactions with induced fit considerations. tandfonline.com

In another application, molecular docking studies were conducted on a series of novel this compound derivatives containing a hydrazone moiety. nih.govresearchgate.net These derivatives were synthesized and evaluated for potential anticancer and antimicrobial activities. nih.govresearchgate.net Molecular docking was performed for one of the most effective derivatives (compound 3e: N-(3-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenyl)acetamide) against tubulin, a protein that is a key target for some anticancer agents, specifically in the colchicine (B1669291) binding pocket. nih.govresearchgate.net This docking study aimed to provide insights into the potential binding modes and interactions of the synthesized derivative with tubulin, supporting the observed biological activities. nih.govresearchgate.net

While detailed docking scores and interaction profiles for the this compound derivative with tubulin were not exhaustively provided in the snippets, the inclusion of this study demonstrates the application of molecular docking in exploring the potential therapeutic targets and mechanisms of this compound-based compounds. nih.govresearchgate.net

Computational approaches, such as molecular docking, play a crucial role in the initial stages of drug discovery by helping to identify potential protein targets and predict how small molecules like this compound and its derivatives might bind to them. mdpi.comdovepress.comnih.gov These simulations provide valuable theoretical data that can guide further experimental investigations into the pharmacological potential of these compounds.

Pharmacokinetic and Metabolic Pathway Investigations

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Metacetamol, chemically known as 3-hydroxyacetanilide, is a structural isomer of the widely used analgesic and antipyretic drug, paracetamol (N-acetyl-p-aminophenol). wikipedia.org While it shares analgesic properties with paracetamol, it has never been marketed as a drug. wikipedia.orgnih.gov Research into its pharmacokinetic profile has been conducted primarily in pre-clinical settings to understand the differences in toxicity observed between the two isomers.

Following administration in animal models, this compound is absorbed and distributed in the body. A significant portion of the compound is metabolized, primarily in the liver. The major routes of metabolism for phenolic compounds like this compound typically involve conjugation reactions, such as glucuronidation and sulfation, which increase water solubility and facilitate excretion. Less than 5% of a dose of its isomer, paracetamol, is typically excreted unchanged, with the majority being eliminated as glucuronide and sulfate (B86663) conjugates. unil.ch While specific quantitative data on the excretion of this compound and its metabolites are not extensively detailed in the provided sources, the metabolic pathways are central to its toxicological profile.

Table 1: General ADME Profile Comparison

| Pharmacokinetic Parameter | This compound (3-hydroxyacetanilide) | Paracetamol (4-hydroxyacetanilide) Reference |

|---|---|---|

| Absorption | Readily absorbed following administration in research models. | Rapidly absorbed from the gastrointestinal tract. nih.gov |

| Distribution | Distributed throughout the body. Specific tissue distribution data is limited. | Distributes rapidly and evenly throughout most tissues and fluids. nih.govderangedphysiology.com |

| Metabolism | Extensively metabolized, primarily in the liver, involving the formation of a reactive metabolite and conjugation pathways. | Extensively metabolized in the liver via glucuronidation, sulfation, and oxidation. unil.chnih.gov |

| Excretion | Metabolites are presumed to be excreted renally, similar to other phenolic compounds. | Metabolites are excreted in the urine. unil.ch |

Metabolic Pathways and Metabolite Identification

The metabolism of this compound is a critical area of study, as it explains the compound's comparatively low toxicity despite forming a reactive intermediate. The pathways involve bioactivation to a reactive species and subsequent detoxification.

This compound undergoes metabolic activation by cytochrome P450 (CYP) enzymes in the liver to form a reactive metabolite. While structurally different from the N-acetyl-p-benzoquinone imine (NAPQI) formed from paracetamol, this reactive intermediate is also an electrophile capable of binding to cellular macromolecules. researchgate.netresearchgate.net Studies have shown that the extent of covalent binding of the reactive metabolite from this compound to liver proteins, both in vivo and in vitro, is comparable to that observed with an equimolar dose of paracetamol. The formation of this reactive metabolite is a key initial step in the metabolic cascade. In the case of paracetamol, this oxidation is catalyzed by CYP isoforms such as CYP2E1, CYP1A2, and CYP3A4. nih.gov

The primary detoxification pathway for the reactive metabolite of this compound involves conjugation with glutathione (B108866) (GSH), a critical intracellular antioxidant. This process, known as glutathionylation, neutralizes the electrophilic intermediate, preventing it from binding to essential cellular proteins and causing damage. The resulting glutathione conjugate is then further processed and excreted. nih.govnih.gov

A crucial difference between this compound and its isomer paracetamol lies in the downstream consequences of this pathway. While the formation of a reactive metabolite and its covalent binding are similar, this compound administration does not lead to the significant depletion of hepatic GSH in vivo that is characteristic of paracetamol overdose. This preservation of the glutathione pool is a key factor in this compound's lower toxicity profile. The resulting glutathione adduct can undergo further biotransformation to form cysteine and mercapturic acid conjugates before being eliminated. nih.govnih.gov

In vivo and In vitro Metabolic Studies

Contrasting results from in vivo and in vitro studies have provided significant insights into this compound's metabolism.

In vivo studies, involving the administration of this compound to animal models, have demonstrated that despite forming a reactive metabolite that binds to proteins at levels similar to paracetamol, it does not cause significant hepatotoxicity or depletion of glutathione stores.

In vitro studies, using isolated liver microsomes, have shown a different outcome. In this setting, this compound was found to be a more potent depletor of glutathione than paracetamol. This discrepancy suggests that in vivo, the rate of GSH synthesis or regeneration can effectively keep pace with its consumption for detoxifying the this compound reactive metabolite, a balance that is not maintained in the artificial in vitro system or in the case of paracetamol overdose in vivo.

Table 2: Comparison of Metabolic Study Findings

| Study Type | Key Finding for this compound | Comparison to Paracetamol |

|---|---|---|

| In vivo | Covalent binding of reactive metabolite is comparable to paracetamol. | Similar levels of protein adduct formation. |

| Does not cause significant depletion of hepatic glutathione (GSH). | Paracetamol overdose leads to severe GSH depletion. nih.gov | |

| Does not cause significant hepatotoxicity. | Paracetamol overdose can cause fatal liver necrosis. nih.gov | |

| In vitro | More potent depletor of GSH in liver microsomes. | Less potent GSH depletor in the same in vitro system. |

Physiological and Pathological Influences on this compound Pharmacokinetics

Due to this compound not being a clinically used drug, research on how different physiological and pathological states affect its pharmacokinetics is limited. However, inferences can be drawn from the extensive research on its isomer, paracetamol.

For paracetamol, factors such as age, chronic liver disease, and co-administration of other drugs can influence its metabolic pathways. nih.gov In patients with decompensated liver disease, the plasma half-life of paracetamol is prolonged. nih.gov Conditions that affect glutathione stores, such as fasting or obesity, can also alter the susceptibility to toxicity from paracetamol's reactive metabolite. nih.gov Similarly, it can be hypothesized that liver disease would impact the metabolism of this compound by affecting the activity of CYP enzymes and the availability of co-factors for conjugation reactions. Any condition that compromises the liver's capacity to synthesize glutathione could theoretically increase the potential for toxicity from this compound's reactive metabolite, although its inherent safety profile appears more robust than that of paracetamol.

Analytical Methodologies for Metacetamol Quantification and Detection

Chromatography-Mass Spectrometry Techniques

Chromatography-mass spectrometry techniques are widely used for the analysis of metacetamol due to their sensitivity, selectivity, and ability to separate this compound from related compounds and matrix components.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

LC-ESI-MS/MS is a powerful technique employed for the quantitative determination of this compound in complex biological matrices such as plasma and urine. igsrv.orgresearchgate.netnih.govnih.gov This method combines the separation capabilities of liquid chromatography (LC) with the sensitive and selective detection of tandem mass spectrometry (MS/MS) utilizing electrospray ionization (ESI). igsrv.orgresearchgate.netnih.govnih.gov

Studies have successfully utilized LC-ESI-MS/MS to analyze this compound alongside its isomers, paracetamol and orthocetamol, in equine plasma and urine samples. igsrv.orgresearchgate.netnih.govnih.gov For instance, a validated quantitative method using LC-ESI-MS/MS was applied to analyze postrace equine plasma samples, detecting this compound at concentrations up to 2.13 ng/mL (median 0.347 ng/mL) following hydrolysis. researchgate.netnih.gov In equine urine samples, hydrolyzed this compound concentrations ranged from 8.07 to 382 ng/mL (median 84.5 ng/mL) using this technique. researchgate.netnih.gov The method involves sample preparation steps such as solid-phase extraction (SPE) or liquid-liquid extraction followed by SPE to isolate the analytes from the biological matrix. igsrv.org Detection is typically performed in electrospray ionization mode, monitoring specific multiple reaction monitoring (MRM) transitions for this compound. nih.govmdpi.com

The PubChem database also indicates the use of LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) for LC-MS analysis of this compound, with recorded MS2 data in negative mode using CID fragmentation. nih.gov

HPLC-MS/MS

HPLC-MS/MS, a variation of LC-MS/MS, is also applied for the analysis of this compound, often in the context of impurity analysis or in biological samples. researchgate.netmdpi.com High-Performance Liquid Chromatography (HPLC) is used for the chromatographic separation before the analytes enter the mass spectrometer. mdpi.com

In the context of impurity analysis, HPLC coupled with mass spectrometry has been used to identify materials corresponding to peaks in chromatograms during studies investigating the effect of impurities like this compound on the crystallization of paracetamol. mdpi.com The separation of analytes like paracetamol and this compound can be achieved using a C18 column with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol, and detection can be performed by monitoring absorbance at wavelengths around the maximum absorbance for these compounds, such as 243 nm, followed by mass spectrometric identification. mdpi.com

Method Validation for Biological Matrices (e.g., Plasma, Urine, Feed)

Method validation is a critical process to ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose, particularly when quantifying analytes in biological matrices like plasma, urine, and feed. labmanager.comijprajournal.combioanalysis-zone.com Validated methods are essential for obtaining scientifically credible and regulatory-compliant data in various studies, including pharmacokinetic and toxicokinetic investigations. ijprajournal.combioanalysis-zone.com

Validation of analytical methods for this compound in biological matrices involves assessing several key performance indicators. labmanager.comijprajournal.com These include:

Accuracy: The closeness of test results to the true value. labmanager.com

Precision: The repeatability of results under the same conditions (intra-assay) and among different runs (inter-assay). labmanager.com

Selectivity: The ability to differentiate the analyte from other components in the matrix. labmanager.com

Sensitivity: The lowest concentration that can be reliably quantified (Limit of Quantification, LOQ) and detected (Limit of Detection, LOD). labmanager.comukaazpublications.com

Linearity: The ability to produce results directly proportional to the analyte concentration over a specific range. labmanager.com

Recovery: The efficiency of analyte extraction from the biological matrix. labmanager.comukaazpublications.com

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte in mass spectrometry. mdpi.com

Stability: The stability of the analyte in the biological sample under various storage and handling conditions. ijprajournal.com

Studies quantifying this compound in equine plasma and urine have reported method validation details. For instance, a quantitative LC-ESI-MS/MS method for this compound in equine plasma was developed and validated, demonstrating its suitability for analyzing postrace samples. researchgate.netnih.gov Similarly, a validated LC-ESI-MS/MS method was used for the quantitative analysis of this compound in equine urine. researchgate.netnih.gov These validation processes ensure the method's reliability for determining this compound concentrations in these specific biological matrices. researchgate.netnih.govnih.gov Method validation for analytes in animal tissues has also been performed according to regulatory guidelines, establishing parameters like linearity, selectivity, precision, decision limit (CCα), and detection capability (CCβ). mdpi.com Recovery and matrix effect are also typically evaluated during validation for biological matrices. mdpi.com

Detection as an Environmental Contaminant or Impurity

This compound can be detected as an impurity in related compounds, particularly paracetamol, and has been considered in the context of environmental contamination. wikipedia.orgmdpi.comasau.ruacs.org

As an impurity, this compound can be present in paracetamol formulations. mdpi.comacs.org Analytical methods like HPLC coupled with mass spectrometry are used to identify and quantify this compound as an impurity during the analysis of paracetamol. mdpi.com Studies on the crystallization of paracetamol have investigated the influence of this compound as a structurally related impurity, noting its potential to affect nucleation and crystal growth. mdpi.comacs.org HPLC methods with UV detection at wavelengths where both compounds absorb, followed by mass spectrometric identification, are suitable for such impurity analysis. mdpi.com The limit of detection for impurities on crystal surfaces can be investigated using different crystallization techniques and analytical methods. acs.org

While paracetamol and its metabolites like paracetamol glucuronide and p-aminophenol have been widely studied as environmental contaminants in water bodies, the specific detection of this compound as a widespread environmental contaminant is less extensively documented in the provided search results. researchgate.netresearchgate.net However, the presence of paracetamol and its isomers like this compound and orthocetamol in equine urine and feed suggests potential environmental pathways. igsrv.orgresearchgate.netnih.govnih.gov Studies investigating paracetamol and its isomers in equine samples acknowledge that these compounds can be environmental substances. nih.govnih.gov The detection of this compound in feed samples, although not found in all analyzed samples in one study, indicates a potential source of exposure that could contribute to its presence in biological matrices and potentially the environment. igsrv.orgresearchgate.netnih.gov The analysis of volatile organic compounds associated with various conditions, including in urine samples, has also listed this compound as a potential compound of interest, suggesting its possible presence in biological waste streams which could eventually enter the environment. google.com

Preclinical Investigations and Therapeutic Potential

Anticancer Activity of Metacetamol Derivatives